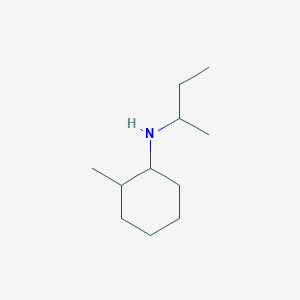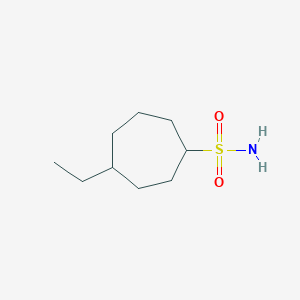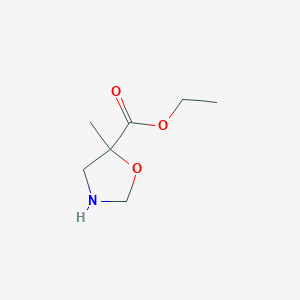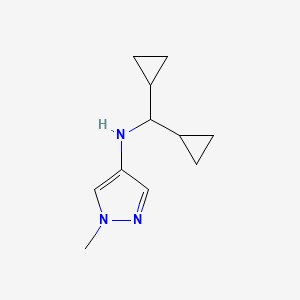
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a dicyclopropylmethyl group and a methyl group, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of dicyclopropylmethanamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the compound from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(dicyclopropylmethyl)-1-dodecanamine: Similar in structure but with a longer alkyl chain.
N-(dicyclopropylmethyl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring.
N-(dicyclopropylmethyl)-1-methyl-1H-imidazol-4-amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the dicyclopropylmethyl and methyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(dicyclopropylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N3/c1-14-7-10(6-12-14)13-11(8-2-3-8)9-4-5-9/h6-9,11,13H,2-5H2,1H3 |
Clé InChI |
FMXLLMVCTZWNCP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)NC(C2CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



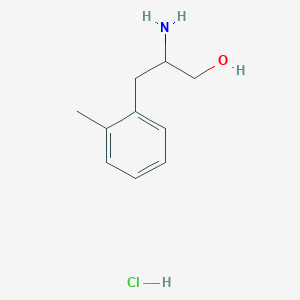
![2-Methyl-4-piperazin-1-YL-pyrazolo[1,5-A]pyrazine](/img/structure/B13239384.png)
![tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13239392.png)
![2-[(2,5-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13239400.png)
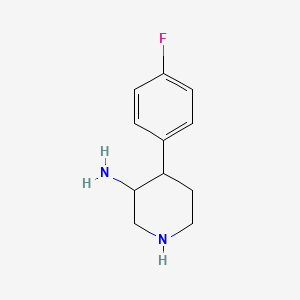
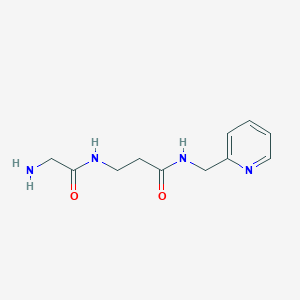
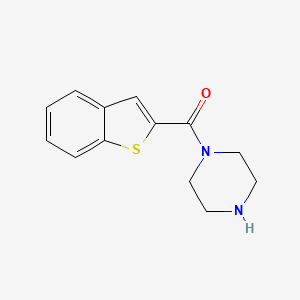
![4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13239420.png)
![2-[4-(2-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B13239443.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13239447.png)
